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Compound of Interest

Compound Name: Octane-2,4,5,7-tetrone

Cat. No.: B073581

An In-depth Technical Guide to Octane-2,4,5,7-
tetrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone is a polycarbonyl compound with the molecular formula C8H1004.[1]
As a tetraketone, its structure presents multiple reactive sites, suggesting potential for complex
chemical syntheses and as a building block for novel molecular architectures. This guide
provides a summary of the currently available information on its chemical structure and
properties. It is important to note that while computational data for this molecule is accessible,
specific experimental data is limited in publicly available literature. Therefore, this guide also
includes illustrative experimental protocols and predicted spectroscopic data based on the
analysis of analogous compounds to provide a comprehensive resource for researchers.

Chemical Structure and Identification

Octane-2,4,5,7-tetrone is a linear eight-carbon chain with ketone functional groups at positions
2,4,5, and 7. The presence of these carbonyl groups, particularly the 3-dicarbonyl moieties,
suggests that the molecule may exist in equilibrium with various enol tautomers.

Caption: 2D structure of Octane-2,4,5,7-tetrone.
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Table 1: Chemical Identifiers for Octane-2,4,5,7-tetrone

Identifier

Value

IUPAC Name

octane-2,4,5,7-tetrone[1]

Molecular Formula

C8H1004[1]

CAS Number

1114-91-6[1]

PubChem CID

70688[1]

Canonical SMILES

CC(=0)CC(=0)C(=0)CC(=0)C[1]

InChl

INChl=1S/C8H1004/c1-5(9)3-7(11)8(12)4-
6(2)10/h3-4H2,1-2H3[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Octane-2,4,5,7-

tetrone as available from public databases. It is important to emphasize that these are

predicted values and may differ from experimentally determined properties.

Table 2: Computed Physicochemical Properties of Octane-2,4,5,7-tetrone

Property Value

Molecular Weight 170.16 g/mol [1]

Exact Mass 170.05790880 Da[1]

XLogP3-AA -0.7[1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 5

Topological Polar Surface Area 68.3 A7[1]
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lllustrative Experimental Protocols

Due to the absence of specific published experimental procedures for the synthesis and
analysis of Octane-2,4,5,7-tetrone, the following sections provide generalized protocols based
on established methods for analogous tetraketone compounds. These are intended to serve as
a starting point for experimental design.

lllustrative Synthesis: Claisen-type Condensation

A potential synthetic route to Octane-2,4,5,7-tetrone could involve a Claisen-type
condensation reaction. One plausible approach is the reaction of a B-diketone with an acylating
agent. A generalized procedure is outlined below.

Materials:

Acetylacetone (2,4-pentanedione)

Oxaly! chloride

Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

A suitable base (e.g., sodium hydride, sodium ethoxide)

Inert atmosphere (e.g., nitrogen or argon)

Standard laboratory glassware for anhydrous reactions
Procedure:

o Preparation of the Enolate: A solution of acetylacetone (2 equivalents) in the anhydrous
solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The
solution is cooled to 0°C in an ice bath.

o Addition of Base: The base (2 equivalents) is added portion-wise to the cooled solution with
stirring to form the enolate. The reaction mixture is typically stirred for 30-60 minutes at this
temperature.
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» Acylation: A solution of oxalyl chloride (1 equivalent) in the anhydrous solvent is added
dropwise to the enolate solution at 0°C.

e Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for
several hours to overnight. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Workup: Upon completion, the reaction is quenched by the slow addition of a saturated
agueous ammonium chloride solution. The organic layer is separated, and the aqueous layer
is extracted with the organic solvent. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system.

Caption: Generalized workflow for the synthesis and characterization of a tetraketone.

Predicted Spectroscopic Data

While experimental spectra for Octane-2,4,5,7-tetrone are not readily available, the following
table outlines the expected spectroscopic characteristics based on its functional groups and
general principles of spectroscopy for 3-dicarbonyl compounds.

Table 3: Predicted Spectroscopic Data for Octane-2,4,5,7-tetrone
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Spectroscopy Predicted/Expected Features Rationale
~2.2 ppm (s, 6H, CHs): Singlet
ppm ( ) ) 9 The chemical shifts are
for the two equivalent methyl )
estimated based on the
groups. ~3.7 ppm (s, 4H, CH2): o
) ) proximity to electron-
Singlet for the two equivalent ) )
1H NMR ) withdrawing carbonyl groups.
methylene groups. Variable
The presence of tautomers
(broad, enol OH): A broad
) ) ) would lead to a more complex
signal for the enolic proton if
. spectrum.
tautomerism occurs.
~30 ppm (CHs): Signal for the
methyl carbons. ~50 ppm ] ] ]
) The chemical shifts are typical
(CH2): Signal for the .
for carbons in these
methylene carbons. ~200 ppm )
) environments. The carbonyl
13C NMR (C=0): Signals for the ketone

carbonyl carbons. The central
carbonyls (C4, C5) would be
further downfield than the
outer ones (C2, C7).

region would likely show
distinct signals for the non-

equivalent carbonyl groups.

IR Spectroscopy

~2950-2850 cm~1 (C-H
stretch): Aliphatic C-H
stretching. ~1720-1700 cm~1
(C=0 stretch): Strong
absorption for the ketone
carbonyl groups. Splitting of
this band may occur due to
coupling between the adjacent
carbonyls.[2] ~1640-1580 cm~!
(C=0 stretch, enol): If an enol
tautomer is present, a broad,
strong band for the conjugated
carbonyl and intramolecular
hydrogen bonding would be
observed.[2] Broad O-H
stretch (~3200-2500 cm~1): In
the case of an enol tautomer.

The characteristic carbonyl
stretching frequencies are the
most diagnostic feature. The
presence and extent of
enolization would significantly

influence the spectrum.
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Molecular lon (M*): Expected
at m/z = 170. Fragmentation:

Likely fragmentation pathways )
] The fragmentation pattern
would involve a-cleavage at )
) would be dictated by the
the carbonyl groups, leading to - i
Mass Spectrometry stability of the resulting

the loss of acetyl (CHsCO, m/z ]

carbocations and neutral
= 43) and other acyl

losses.
fragments. McLafferty

rearrangements are also

possible.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any information
regarding the biological activity or associated signaling pathways for Octane-2,4,5,7-tetrone.
This represents a significant knowledge gap and an area for potential future research. The
presence of multiple carbonyl groups could suggest reactivity towards biological nucleophiles,
but any such activity remains to be experimentally determined.

Conclusion

Octane-2,4,5,7-tetrone is a structurally interesting polycarbonyl compound for which basic
chemical information and computed properties are available. However, there is a notable lack
of published experimental data regarding its synthesis, spectroscopic characterization, and
biological activity. This guide has aimed to provide a comprehensive overview of the existing
knowledge while also furnishing illustrative protocols and predicted data to aid researchers in
their investigations of this and related molecules. Further experimental work is necessary to
fully elucidate the properties and potential applications of Octane-2,4,5,7-tetrone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Octane-2,4,5,7-tetrone chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073581#octane-2-4-5-7-tetrone-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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